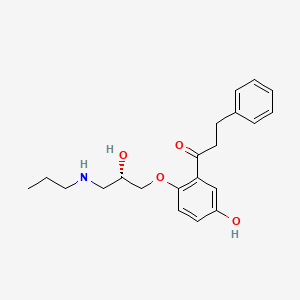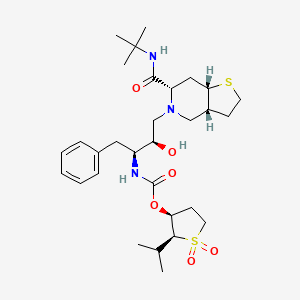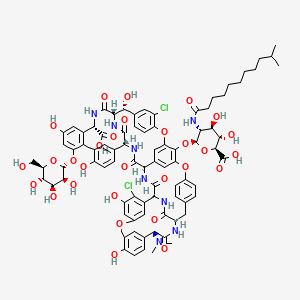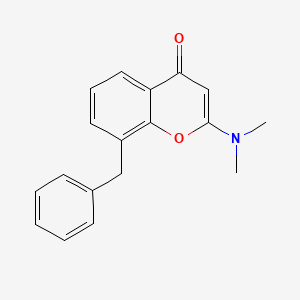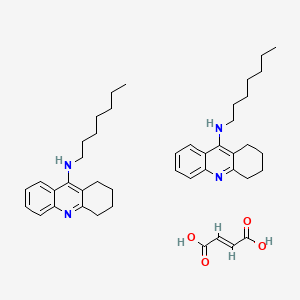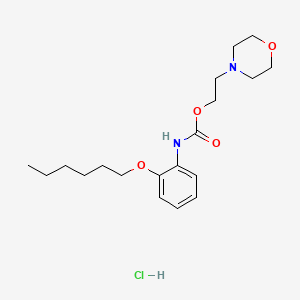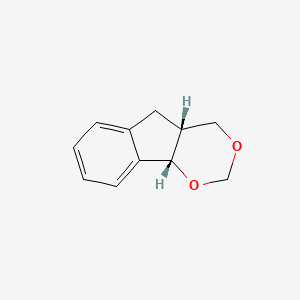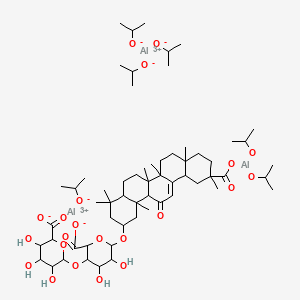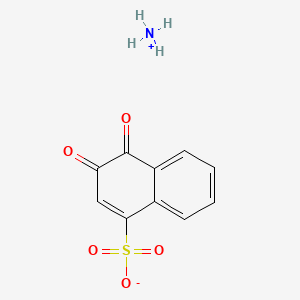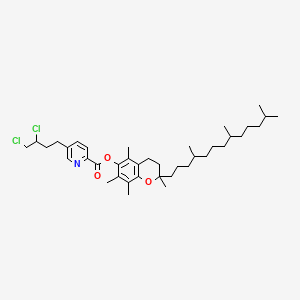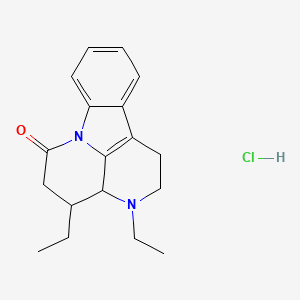
3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride is a complex organic compound with a unique structure It belongs to the class of indole derivatives, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. The racemic mixtures of the two epimers of this compound have been prepared and separated by crystallization of one of the synthesis intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-defined, but it is believed to interact with enzymes and receptors involved in various biological processes. This interaction can lead to modulation of cellular activities, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Diethyl-1,2,3,3a,4,5-hexahydro-canthinone-6
- Indole derivatives with similar structures
Eigenschaften
CAS-Nummer |
94831-77-3 |
|---|---|
Molekularformel |
C18H23ClN2O |
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
4,6-diethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one;hydrochloride |
InChI |
InChI=1S/C18H22N2O.ClH/c1-3-12-11-16(21)20-15-8-6-5-7-13(15)14-9-10-19(4-2)17(12)18(14)20;/h5-8,12,17H,3-4,9-11H2,1-2H3;1H |
InChI-Schlüssel |
ZVDYRMKTRHTVAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(=O)N2C3=CC=CC=C3C4=C2C1N(CC4)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



